molecular formula C12H15BrN2O4 B2659533 4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid CAS No. 85476-54-6

4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid

Cat. No.: B2659533
CAS No.: 85476-54-6
M. Wt: 331.166
InChI Key: OIAGEYBRJLUZKM-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid is an organic compound that features a bromophenyl group, an amino group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid typically involves the reaction of 4-bromoaniline with 2-hydroxyethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability. The use of flow microreactors has been shown to enhance the synthesis process by providing better control over reaction parameters and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted phenyl derivatives.

Scientific Research Applications

4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to changes in their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid include:

  • 4-((4-Chlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
  • 4-((4-Methylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
  • 4-((4-Fluorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid

Uniqueness

The uniqueness of this compound lies in the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-bromoanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O4/c13-8-1-3-9(4-2-8)15-11(17)7-10(12(18)19)14-5-6-16/h1-4,10,14,16H,5-7H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAGEYBRJLUZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(C(=O)O)NCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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